molecular formula C10H12N2O2 B2747203 Methyl 5,6,7,8-tetrahydro-1,5-naphthyridine-3-carboxylate CAS No. 1823947-71-2

Methyl 5,6,7,8-tetrahydro-1,5-naphthyridine-3-carboxylate

Cat. No.: B2747203
CAS No.: 1823947-71-2
M. Wt: 192.218
InChI Key: QPPYUSJLIDLTTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5,6,7,8-tetrahydro-1,5-naphthyridine-3-carboxylate: is a heterocyclic compound that belongs to the class of naphthyridines. This compound is characterized by its fused pyridine rings and a carboxylate ester functional group. It has garnered interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5,6,7,8-tetrahydro-1,5-naphthyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the Heck reaction, where an aminopyridine derivative reacts with a suitable alkene in the presence of a palladium catalyst, such as palladium acetate, and a phosphine ligand . The reaction is carried out in a solvent like cumene at elevated temperatures (around 150°C) to yield the desired naphthyridine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl 5,6,7,8-tetrahydro-1,5-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted naphthyridines, naphthyridine oxides, and reduced naphthyridine derivatives. These products can exhibit different biological and chemical properties, making them valuable for further research .

Scientific Research Applications

Methyl 5,6,7,8-tetrahydro-1,5-naphthyridine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5,6,7,8-tetrahydro-1,5-naphthyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exhibiting anti-cancer or anti-viral activities .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylate
  • 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate

Uniqueness

Methyl 5,6,7,8-tetrahydro-1,5-naphthyridine-3-carboxylate is unique due to its specific substitution pattern and the presence of the carboxylate ester group at the 3-position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

methyl 5,6,7,8-tetrahydro-1,5-naphthyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-14-10(13)7-5-9-8(12-6-7)3-2-4-11-9/h5-6,11H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPPYUSJLIDLTTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(CCCN2)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.